2-Chloro-6-methoxypyridine-3-sulfonamide
Overview
Description
2-Chloro-6-methoxypyridine-3-sulfonamide is an organic chemical compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.65 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonamide typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method allows for the formation of pyridine-3-sulfonyl chlorides, which can then be converted to pyridine-3-sulfonic acids and sulfonyl amides .
Industrial Production Methods
Industrial production methods for this compound often involve the use of optimized reaction conditions to ensure high yields and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine-3-sulfonic acids and sulfonyl amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-methoxypyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile small molecule scaffold for the synthesis of various chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in industrial processes for the production of other valuable chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-6-methoxypyridine-3-sulfonamide include other pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides . These compounds share similar chemical structures and properties but may differ in their specific functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTPYCHJERJOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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